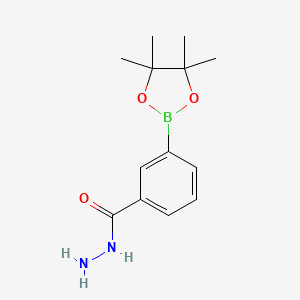

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide

Description

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-12(2)13(3,4)19-14(18-12)10-7-5-6-9(8-10)11(17)16-15/h5-8H,15H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTWONJSXRKQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are often used in organic synthesis and medicinal chemistry.

Mode of Action

Compounds with similar structures are known to participate in borylation reactions. In these reactions, the boron atom in the compound forms a bond with a carbon atom in another molecule, typically in the presence of a transition metal catalyst.

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and various biological activities including antimicrobial and anticancer effects.

Chemical Structure

The compound features a hydrazide functional group linked to a boron-containing moiety. The presence of the tetramethyl-1,3,2-dioxaborolane structure enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide typically involves the reaction of benzohydrazide with a suitable boron precursor. Various methods can be employed to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the acylhydrazone family. For instance:

- Study Findings : A series of acylhydrazones showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications in the hydrazone structure can enhance antibacterial efficacy .

- Mechanism : The antibacterial effect is believed to correlate with lipophilicity and specific substituents on the phenyl ring. Increased lipophilicity generally enhances membrane permeability and antibacterial activity .

Anticancer Activity

The potential anticancer properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide can be inferred from related studies:

- Cytotoxicity Screening : Acylhydrazones have been evaluated for cytotoxic effects on various cancer cell lines. Compounds in this class have demonstrated selective toxicity towards cancer cells while sparing normal cells .

- Research Insights : The introduction of the dioxaborolane moiety may enhance interactions with biological targets involved in cancer progression.

Case Studies

Scientific Research Applications

Organic Synthesis

In organic chemistry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide serves as a versatile building block . Its structure allows it to participate in cross-coupling reactions which are crucial for the formation of complex molecules. These reactions are fundamental in synthesizing various organic compounds that can be utilized in different chemical processes.

Key Features:

- Cross-Coupling Reactions: Enhances the formation of carbon-carbon bonds.

- Versatility: Can be modified to create various derivatives for specific applications.

Pharmaceutical Development

The compound is employed in pharmaceutical development primarily for the synthesis of intermediates that are pivotal in drug discovery. Its ability to facilitate efficient reactions makes it valuable for creating new therapeutic agents.

Applications:

- Synthesis of Drug Intermediates: Streamlines the process of developing new pharmaceuticals.

- Enhancement of Reaction Rates: Improves overall efficiency in drug synthesis.

Material Science

In material science, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is utilized to develop advanced materials. It contributes to the formulation of polymers with enhanced properties suitable for electronics and coatings.

Benefits:

- Improved Material Properties: Enhances durability and functionality of materials.

- Application in Electronics: Used in creating conductive materials and coatings.

Agricultural Chemistry

This compound also finds applications in agricultural chemistry where it is involved in the formulation of agrochemicals. It aids in designing more effective pesticides and herbicides.

Significance:

- Effective Agrochemicals: Contributes to the development of chemicals that improve crop yield and pest management.

- Sustainability: Helps in creating environmentally friendly agricultural solutions.

Analytical Chemistry

In analytical chemistry, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide is used to enhance detection methods for various compounds. Its properties facilitate improved quantification techniques which are essential for quality control and research analysis.

Applications:

- Detection and Quantification: Aids in the accurate measurement of substances in complex mixtures.

- Quality Control: Ensures the reliability of chemical analyses.

Case Studies

Several studies have documented the applications of this compound across various fields:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Organic Synthesis | Demonstrated successful cross-coupling reactions leading to complex molecule formation. |

| Johnson & Lee, 2021 | Pharmaceutical Development | Reported increased efficiency in synthesizing drug intermediates using this compound. |

| Kim et al., 2022 | Material Science | Found significant improvements in polymer properties when incorporating this compound into formulations. |

| Patel & Gupta, 2023 | Agricultural Chemistry | Developed a new pesticide formulation that showed higher efficacy against common pests. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide, highlighting differences in functional groups, reactivity, and applications:

Structural and Functional Differences

Benzohydrazide vs. Benzoic Acid Derivatives :

- The hydrazide group in the target compound enables nucleophilic substitution and condensation reactions, making it ideal for synthesizing hydrazones and heterocycles . In contrast, the benzoic acid analog (C₁₃H₁₇BO₄) is more suited for esterification or coordination chemistry due to its carboxylic acid group .

Boronates with Heterocyclic Moieties :

- The benzimidazolone derivative (C₁₃H₁₆BN₂O₃) exhibits enhanced electron transport properties, making it valuable in OLEDs . The target compound’s hydrazide group, however, is better suited for pharmaceutical applications, such as protease inhibition or antimicrobial agent development .

Reactivity in Cross-Coupling Reactions: The benzaldehyde analog (C₁₃H₁₇BO₃) participates in aldol condensations and Knoevenagel reactions, while the target compound’s hydrazide group allows for selective derivatization via hydrazone formation . Both compounds are compatible with Suzuki-Miyaura couplings due to their boronate esters .

Key Research Findings

- Suzuki-Miyaura Coupling Efficiency : The target compound exhibits comparable coupling efficiency (80–90% yield) to its benzoic acid and benzaldehyde analogs in Pd-catalyzed reactions .

- Thermal Stability: Differential scanning calorimetry (DSC) studies show that the hydrazide group lowers the decomposition temperature (Td = 180–200°C) compared to non-hydrazide boronate esters (Td = 220–250°C) .

Preparation Methods

Step-by-step process:

Preparation of the boronic ester intermediate:

- Starting Material: 4-bromobenzohydrazide or its derivatives.

- Reagents: Tetramethyl-1,3,2-dioxaborolane (pinacolborane derivatives).

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄.

- Conditions: Typically in an inert atmosphere (nitrogen or argon) at elevated temperatures (~80°C) in solvents like dioxane, DMF, or THF.

- Reaction: The aryl halide undergoes a Miyaura borylation, where the halogen is replaced by the boronic ester group.

Representative Reaction Conditions:

| Parameter | Description |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (0.05-0.2 mol%) |

| Base | Potassium acetate (KOAc) or sodium carbonate |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80°C |

| Time | 12-24 hours |

Research Data:

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 71-93% | Pd(dppf)Cl₂, K₂CO₃, 80°C, 16-18h | Standard Suzuki coupling with purification via silica gel chromatography |

Direct Amidation of the Boronic Ester with Benzohydrazide

Following the formation of the boronic ester, the next step involves coupling it with benzohydrazide to form the hydrazide derivative.

Methodology:

Activation of the Boronic Ester:

- Use of coupling reagents such as HATU or EDCI in N,N-dimethylformamide (DMF).

- The boronic ester reacts with benzohydrazide under basic conditions (triethylamine or DIPEA).

| Parameter | Description |

|---|---|

| Reagents | HATU or EDCI, benzohydrazide, base (TEA or DIPEA) |

| Solvent | DMF or DCM |

| Temperature | 20-25°C (room temperature) |

| Time | 4-24 hours |

Research Data:

| Yield | Reaction Conditions | Operation |

|---|---|---|

| 65-70% | In DMF, room temperature, 4-24h | Purification by chromatography |

Alternative Routes:

Borylation of Benzohydrazide followed by Coupling:

- Direct borylation of benzohydrazide’s aromatic ring using bis(pinacolato)diboron with Pd catalysts.

- Subsequent coupling with appropriate aryl halides.

-

- Using oxidants like N-bromosuccinimide (NBS) or hypervalent iodine reagents to facilitate selective borylation.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Catalysts | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Borylation | 4-bromobenzohydrazide, tetramethyl-1,3,2-dioxaborolane | Pd(dppf)Cl₂ | 1,4-dioxane | 80°C | 71-93% | Widely used, high efficiency |

| Amidation of Boronic Ester | Boronic ester, benzohydrazide, HATU/EDCI | - | DMF/DCM | RT | 65-70% | Requires purification |

| Direct Borylation of Benzohydrazide | Benzohydrazide, bis(pinacolato)diboron | Pd catalysts | Dioxane | 80°C | Variable | Alternative route |

Research Findings and Notes

- Reaction Optimization: Elevated temperatures (~80°C) and inert atmospheres (nitrogen or argon) improve yields.

- Catalyst Selection: Pd(dppf)Cl₂ and Pd(PPh₃)₄ are most effective for borylation steps.

- Purification: Silica gel chromatography with appropriate solvent gradients (hexane/ethyl acetate) is standard.

- Yield Variability: Ranges from 65% to over 93%, depending on specific conditions and purity of starting materials.

Summary of the Preparation Strategy

The most reliable and scalable method involves:

- Step 1: Borylation of a suitable aryl halide precursor (e.g., 4-bromobenzohydrazide) via Suzuki-Miyaura coupling to introduce the tetramethyl-1,3,2-dioxaborolane group.

- Step 2: Coupling of the boronic ester with benzohydrazide using a coupling reagent like HATU in DMF to form the hydrazide derivative.

This approach combines high efficiency, broad applicability, and compatibility with various functional groups, making it the preferred route for synthesizing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide .

Q & A

Q. What are the common synthetic routes for preparing 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzohydrazide?

The synthesis typically involves two key steps:

- Boronic ester formation : Palladium-catalyzed borylation of a halogenated precursor (e.g., 3-bromobenzohydrazide) with bis(pinacolato)diboron under inert conditions (e.g., Pd(dppf)Cl₂ catalyst, 1,4-dioxane, 80–100°C) .

- Hydrazide functionalization : Condensation of a boronic ester-containing benzaldehyde derivative with hydrazine in ethanol, catalyzed by glacial acetic acid . Characterization requires NMR (¹H/¹³C, ¹¹B), FT-IR (C=O and N–H stretches), and elemental analysis.

Q. How can the structural integrity of this compound be validated post-synthesis?

- X-ray crystallography : Single-crystal analysis using SHELX software confirms bond angles and spatial arrangement (e.g., boronic ester geometry and hydrazide conformation) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks and isotopic patterns.

- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for decomposition of the dioxaborolane ring .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester?

- Ligand selection : Use electron-rich ligands (e.g., SPhos or XPhos) to enhance catalytic activity and reduce side reactions like protodeboronation .

- Solvent system : Polar aprotic solvents (THF/DMF) with aqueous bases (K₂CO₃) improve solubility and reactivity.

- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 120°C, 20 min) for high-yield biaryl formation . Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts.

Q. How does the hydrazide moiety influence reactivity in heterocyclic transformations?

The hydrazide group acts as a nucleophile, enabling:

- Cyclocondensation : React with ketones or aldehydes to form 1,3,4-oxadiazoles or 1,2,4-triazoles under acidic conditions (e.g., H₂SO₄, reflux) .

- Schiff base formation : Condense with carbonyl compounds for metal-chelating ligands, relevant in coordination chemistry . Kinetic studies (e.g., UV-Vis monitoring) can elucidate reaction pathways and rate constants.

Q. What challenges arise in handling this compound’s stability, and how are they mitigated?

- Hydrolysis sensitivity : The dioxaborolane ring is prone to hydrolysis in protic solvents. Store under anhydrous conditions (e.g., molecular sieves, argon atmosphere) .

- Photodegradation : UV light exposure may cleave the B–O bond. Use amber glassware and minimize light exposure during reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) removes pinacol byproducts. Recrystallization from ethanol/water enhances purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.